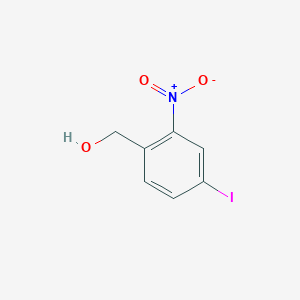

(4-Iodo-2-nitrophenyl)methanol

Overview

Description

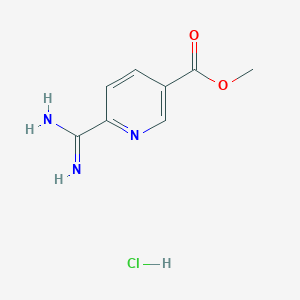

“(4-Iodo-2-nitrophenyl)methanol” is a chemical compound with the linear formula C7H6INO3 . It’s important to note that there are other similar compounds such as “(2-Iodo-4-nitrophenyl)methanol” and “(4-Iodo-3-nitro-phenyl)-methanol” which have the same linear formula but differ in the positions of the iodine and nitro groups .

Molecular Structure Analysis

The molecular structure of “(4-Iodo-2-nitrophenyl)methanol” includes a total of 29 bonds, including 19 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 nitro group (aromatic), 1 hydroxyl group, and 1 secondary alcohol .

Scientific Research Applications

Reductive Coupling in Organic Synthesis

A study by Khurana and Ray (1996) explored the chemoselective reductive coupling of nitroarenes, including compounds like (4-Iodo-2-nitrophenyl)methanol, using magnesium in methanol. This process, conducted at ambient temperature, highlights the compound's role in organic synthesis, particularly in reactions involving single electron transfer from magnesium to nitroarenes. The study noted that while various groups like cyano, formyl, and amino remain unaffected, iodo groups such as those in (4-Iodo-2-nitrophenyl)methanol undergo dehalogenation, albeit at a slower rate compared to the nitro group coupling (Khurana & Ray, 1996).

Probing Solvent Mixtures

Nandi et al. (2012) synthesized 4-[[(4-nitrophenyl)methylene]imino]phenols, closely related to (4-Iodo-2-nitrophenyl)methanol, to investigate binary solvent mixtures. These phenolates showcased solvatochromism, changing colors based on the solvent's polarity. This behavior is crucial for understanding solvent-solvent and solute-solvent interactions, providing insights into the applications of nitro-substituted phenols in probing different chemical environments (Nandi et al., 2012).

Undergraduate Research and Education

Dintzner et al. (2012) utilized a compound similar to (4-Iodo-2-nitrophenyl)methanol in an undergraduate laboratory project. Students synthesized tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran using p-nitrobenzaldehyde with methanol, showcasing the compound's application in educational settings and promoting research skills in organic chemistry. This project exemplifies the compound's relevance in teaching complex chemical processes, including multicomponent reactions (Dintzner et al., 2012).

Antimicrobial Research

Storz et al. (2014) explored the application of (2-nitrophenyl)methanol derivatives, closely related to (4-Iodo-2-nitrophenyl)methanol, as inhibitors of PqsD in Pseudomonas aeruginosa. The study found that these compounds display anti-biofilm activity and potential as anti-infectives, indicating the utility of nitrophenyl methanol derivatives in antimicrobial research (Storz et al., 2014).

Mechanism of Action

Safety and Hazards

“(4-Iodo-2-nitrophenyl)methanol” is associated with certain hazards. The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

The future directions of research involving “(4-Iodo-2-nitrophenyl)methanol” and similar compounds could involve further exploration of their inhibitory effects on key enzymes in bacterial cell-to-cell communication . This could potentially lead to the development of new anti-infective treatments. Additionally, the role of these compounds in the catalytic reduction of 4-nitrophenol could be further investigated to enhance the performance of nanostructured materials .

properties

IUPAC Name |

(4-iodo-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOPRQSYYMKIHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696842 | |

| Record name | (4-Iodo-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Iodo-2-nitrophenyl)methanol | |

CAS RN |

22996-20-9 | |

| Record name | (4-Iodo-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1504156.png)

![(R)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine](/img/structure/B1504171.png)

![6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1504187.png)

![Octaazanium;[(1S,3R,4R,6S)-2,5-dihydroxy-3,4,6-triphosphonatooxycyclohexyl] phosphate](/img/structure/B1504192.png)